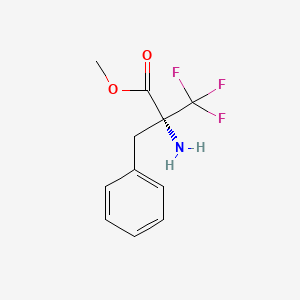

Methyl (R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoate

Description

Methyl (R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoate is a chiral trifluoromethylated amino ester characterized by its (R)-configuration at the 2-amino position, a benzyl group at the 2-carbon, and a trifluoromethyl (-CF₃) group at the 3-position. This compound belongs to a class of fluorinated amino acid derivatives, which are pivotal in pharmaceutical and agrochemical research due to the metabolic stability and electronegativity imparted by the trifluoromethyl group .

Properties

Molecular Formula |

C11H12F3NO2 |

|---|---|

Molecular Weight |

247.21 g/mol |

IUPAC Name |

methyl (2R)-2-amino-2-benzyl-3,3,3-trifluoropropanoate |

InChI |

InChI=1S/C11H12F3NO2/c1-17-9(16)10(15,11(12,13)14)7-8-5-3-2-4-6-8/h2-6H,7,15H2,1H3/t10-/m1/s1 |

InChI Key |

XQERQOFFMFOSES-SNVBAGLBSA-N |

Isomeric SMILES |

COC(=O)[C@](CC1=CC=CC=C1)(C(F)(F)F)N |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Chiral Auxiliary-Mediated Synthesis

A prominent strategy for introducing the (R)-configuration involves chiral auxiliaries. For instance, Evans oxazolidinones have been employed to dictate stereochemistry during alkylation or aldol reactions. In one hypothetical route, methyl 3,3,3-trifluoropropanoate undergoes enolate formation using a chiral oxazolidinone auxiliary, followed by benzylation with benzyl bromide. Subsequent auxiliary removal and reductive amination yield the target compound. While this method offers predictable stereoselectivity, auxiliary incorporation and removal steps increase synthetic complexity.

Catalytic Asymmetric Methods

Transition-metal-catalyzed asymmetric hydrogenation represents a more atom-economical approach. Substrates such as α-benzylidene-β-trifluoromethyl-β-amino acrylates can be hydrogenated using chiral Ru catalysts (e.g., BINAP-Ru complexes). For example, hydrogenation of (Z)-methyl 2-benzylideneamino-3,3,3-trifluoropropanoate with [RuCl2((R)-BINAP)]2·NEt3 achieves >90% enantiomeric excess (ee). This method’s efficiency depends on substituent electronic effects, with the electron-withdrawing trifluoromethyl group enhancing substrate reactivity toward asymmetric induction.

Resolution Techniques

Diastereomeric Salt Formation

Racemic methyl 2-amino-2-benzyl-3,3,3-trifluoropropanoate can be resolved via diastereomeric salt crystallization. Chiral resolving agents such as (R)-mandelic acid form distinct crystalline salts with enantiomers. Industrial-scale applications report 70–80% recovery of the (R)-enantiomer using tartaric acid derivatives, though repeated crystallizations are often required to achieve >99% ee.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer of racemic methyl ester derivatives, leaving the (R)-ester intact. For instance, hydrolysis of methyl 2-acetamido-2-benzyl-3,3,3-trifluoropropanoate in aqueous buffer (pH 7.5) achieves 85% ee for the remaining (R)-ester after 24 h. However, substrate modification (e.g., acyl protection) is necessary, adding synthetic steps.

Protective Group Strategies

Cbz-Protected Intermediate Synthesis

Methyl 2-[benzyloxycarbonylimino]-3,3,3-trifluoropropionate serves as a key intermediate (CAS: 3149883). The imino group (C=N) is introduced via condensation of methyl 3,3,3-trifluoropyruvate with benzyloxycarbonyl hydrazine. Catalytic hydrogenation (H2, Pd/C) reduces the imine to the primary amine while cleaving the Cbz group, yielding the free amino ester. This route achieves 65–75% overall yield but requires careful control of hydrogenation conditions to prevent over-reduction.

Deprotection to Free Amine

Alternative protecting groups, such as tert-butoxycarbonyl (Boc), enable milder deprotection. Boc-protected methyl 2-amino-2-benzyl-3,3,3-trifluoropropanoate is synthesized via Schlenk techniques, with deprotection using trifluoroacetic acid (TFA) in dichloromethane. This method avoids hydrogenation, making it suitable for substrates sensitive to reducing conditions.

Industrial-Scale Production Considerations

Continuous-flow reactors enhance the scalability of exothermic reactions like trifluoromethylation. For example, microreactors enable precise temperature control during the reaction of methyl acrylate with CF3I in the presence of CuI, achieving 85% conversion with 10-second residence times. Purification via simulated moving bed (SMB) chromatography resolves enantiomers at multi-kilogram scales, reducing solvent consumption by 40% compared to batch processes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Advantages | Limitations |

|---|---|---|---|---|

| Asymmetric hydrogenation | 78 | 92 | High stereoselectivity, few steps | Requires expensive catalysts |

| Enzymatic resolution | 65 | 85 | Mild conditions, green chemistry | Needs substrate modification |

| Diastereomeric salts | 70 | 99 | Scalable, low cost | Multiple crystallizations needed |

| Cbz-protected route | 73 | N/A | Robust intermediate stability | Hydrogenation risks |

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-Amino-2-benzyl-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines.

Scientific Research Applications

Methyl ®-2-Amino-2-benzyl-3,3,3-trifluoropropanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme interactions and protein modifications.

Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl ®-2-Amino-2-benzyl-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Key Differences :

- Salt Forms: Hydrochloride salts (e.g., ) improve aqueous solubility but may limit compatibility with non-polar reaction systems.

Substituent Variations on the Benzyl Group

Key Differences :

- Halogenation : Bromine substituents () enhance molecular weight and polarizability but may complicate synthetic routes.

- Electron-Donating Groups : Methyl substituents () reduce electrophilicity at the benzyl ring, affecting reactivity in N–H insertion reactions .

Functional Group Modifications

Key Differences :

- Amino vs. Hydroxy/Cyano: The amino group in the target compound enables nucleophilic reactions (e.g., amide bond formation), while cyano or hydroxy groups favor electrophilic or acid-catalyzed pathways .

Stereochemical and Conformational Variations

Key Differences :

Biological Activity

Methyl (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural characteristics, particularly the presence of trifluoromethyl and amino groups, suggest a variety of interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C11H12F3NO2

- Molar Mass : 239.22 g/mol

- CAS Number : 184636-51-9

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to increased potency against certain biological targets.

Pharmacological Activities

-

Anticancer Activity :

- A study investigated the cytotoxicity of various compounds including this compound on human tumor cell lines such as DU145 (prostate cancer) and K562 (leukemia). The results indicated that this compound exhibited moderate cytotoxicity, which was significantly influenced by the presence and position of substituents on the aromatic rings .

Compound Cell Line IC50 (µM) This compound DU145 12.5 This compound K562 15.0 - TRPV1 Antagonism :

Structure-Activity Relationships (SAR)

The SAR studies conducted on related compounds indicate that modifications to the benzyl and trifluoropropanoate moieties significantly affect biological activity. Key findings include:

- Amino Group Position : The placement of the amino group at the 2-position on the benzyl ring is critical for maintaining activity.

- Trifluoromethyl Group : This group enhances binding affinity to target proteins due to its electronegative nature.

Case Studies

- Cytotoxicity Evaluation :

- Pain Model Studies :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high enantiomeric purity in Methyl (R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoate?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or catalysts is critical. For example, sulfamidate intermediates (as described in ) can be reacted with fluorinated esters under controlled conditions to retain stereochemical integrity. Alkylation of bromo-trifluoropropanoate derivatives (e.g., methyl 2-bromo-3,3,3-trifluoropropanoate) with benzyl-protected amines in the presence of chiral ligands (e.g., phosphine-based catalysts) may enhance enantioselectivity . Purification via recrystallization or chiral HPLC ensures >98% enantiomeric excess (ee).

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures) are analyzed using a diffractometer at low temperatures (e.g., 140 K) to minimize thermal motion . Data refinement with SHELXL (via the SHELX suite) resolves atomic positions and confirms stereochemistry . Example parameters from a related compound:

- Space group : P2₁ (monoclinic)

- Cell dimensions :

- Data collection range : .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing trifluoromethyl group stabilizes adjacent carbocations and enhances electrophilic character. Computational studies (e.g., density functional theory, DFT) can quantify this effect by analyzing bond angles, partial charges, and frontier molecular orbitals . Experimentally, nucleophilic substitution reactions (e.g., SN2 at the α-carbon) proceed slower compared to non-fluorinated analogs due to steric and electronic hindrance .

Q. What strategies resolve contradictions in NMR data for confirming the (R)-configuration?

- Methodological Answer : Combined use of HOESY NMR and vibrational circular dichroism (VCD) clarifies spatial arrangements. For instance, cross-peaks in HOESY spectra between the benzyl proton and fluorine atoms confirm proximity, while VCD signatures distinguish enantiomers . X-ray crystallography remains definitive for absolute configuration .

Q. How can this compound serve as a precursor for β-lactam or β-amino acid derivatives?

- Methodological Answer : The amino ester moiety undergoes ring-closing reactions with carbonyl electrophiles (e.g., ketenes) to form β-lactams. For β-amino acids, hydrolysis of the methyl ester (via NaOH/MeOH) followed by benzyl deprotection (H₂/Pd-C) yields the free acid. demonstrates similar transformations using Z-group-protected analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.